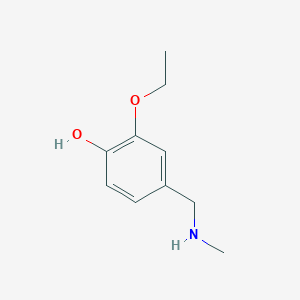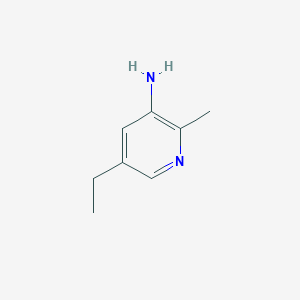![molecular formula C7H3BrOS2 B13581514 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to a thieno[2,3-b]thiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde typically involves the bromination of thieno[2,3-b]thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under dark conditions . Another common method is the Suzuki coupling reaction, where this compound is coupled with phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, in a mixture of 1,2-dimethoxyethane (DME) and aqueous sodium carbonate (Na2CO3) at 80°C under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid.
Reduction: 5-Bromothieno[2,3-b]thiophene-2-methanol.
Wissenschaftliche Forschungsanwendungen
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde has several scientific research applications:
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the aldehyde group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of more complex structures and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chlorothieno[2,3-b]thiophene-2-carbaldehyde
- 5-Iodothieno[2,3-b]thiophene-2-carbaldehyde
- 5-Fluorothieno[2,3-b]thiophene-2-carbaldehyde
Uniqueness
5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and its ability to participate in various chemical transformations .
Eigenschaften
Molekularformel |
C7H3BrOS2 |
|---|---|
Molekulargewicht |
247.1 g/mol |
IUPAC-Name |
5-bromothieno[2,3-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrOS2/c8-6-2-4-1-5(3-9)10-7(4)11-6/h1-3H |
InChI-Schlüssel |
FUIGPALVISUHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C=C(S2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)


![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)



![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
